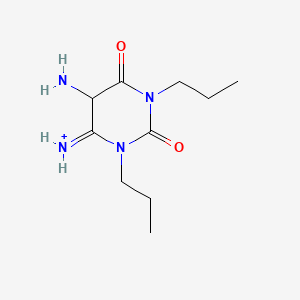
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms. The presence of amino and oxo groups contributes to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions: (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially altering their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor in a pharmacological context.
類似化合物との比較
- (5-Amino-2,6-dioxo-1,3-dimethyl-1,3-diazinan-4-ylidene)azanium
- (5-Amino-2,6-dioxo-1,3-diethyl-1,3-diazinan-4-ylidene)azanium
Comparison: Compared to its similar compounds, (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is unique due to its propyl groups, which can influence its reactivity and interactions. The length and branching of the alkyl chains can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl and ethyl counterparts.
特性
分子式 |
C10H19N4O2+ |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
(5-amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h7,12H,3-6,11H2,1-2H3/p+1 |
InChIキー |
ZPPJKAXGVQNIKZ-UHFFFAOYSA-O |
正規SMILES |
CCCN1C(=[NH2+])C(C(=O)N(C1=O)CCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


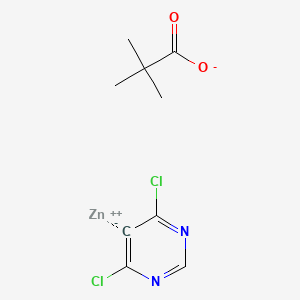

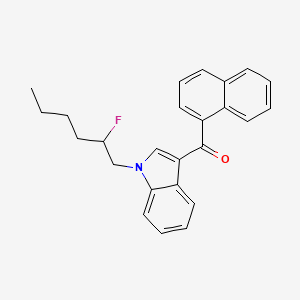
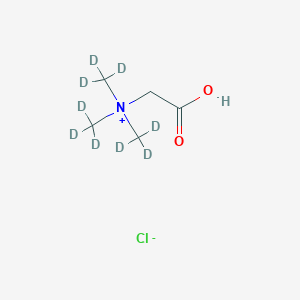
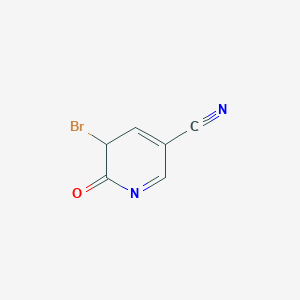
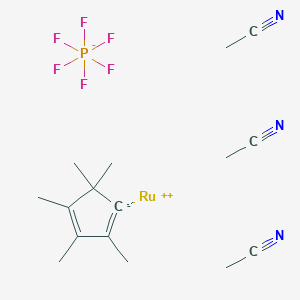

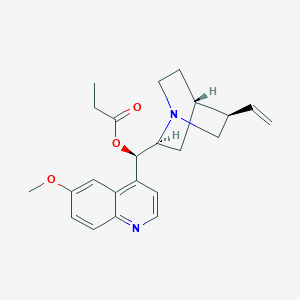
![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
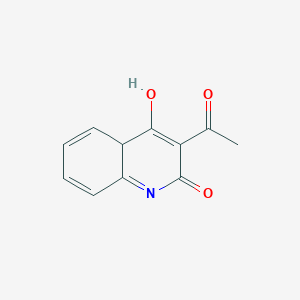
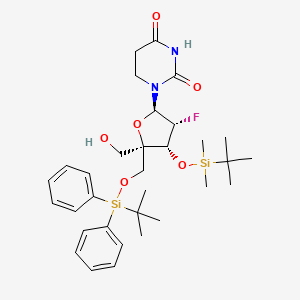
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
